molecular formula C27H27N5O4 B2692158 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207057-70-2

2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2692158
CAS RN: 1207057-70-2
M. Wt: 485.544
InChI Key: JIHWPGSOFATVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
BenchChem offers high-quality 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism in NH-pyrazoles

Research on NH-pyrazoles, a class of compounds structurally related to 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, has revealed their unique tautomerism in solution and solid state. This phenomenon is crucial in understanding their chemical behavior and potential applications in various fields, such as material science and pharmaceuticals (Cornago et al., 2009).

Pharmacological Potential of Oxadiazole and Pyrazole Derivatives

A study exploring the pharmacological potential of oxadiazole and pyrazole derivatives, which are structurally similar to the compound , highlighted their applications in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the potential medical applications of such compounds (Faheem, 2018).

Antibacterial Activity of Oxadiazole and Pyrazole Compounds

Compounds belonging to the oxadiazole and pyrazole families have shown significant antibacterial activity. This suggests the potential of 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in developing new antibacterial agents (Rai et al., 2009).

Hypocholesterolemic Activities

Derivatives of oxadiazole compounds have exhibited considerable hypocholesterolemic activities. This points towards the potential use of similar compounds in treating cholesterol-related disorders (Yurugi et al., 1973).

Applications in Organic Light-Emitting Diodes

The synthesis and structure analysis of bis(1,3,4-oxadiazole) systems, closely related to the compound of interest, reveal their application in fabricating more efficient organic light-emitting diodes (LEDs). This underscores the potential of such compounds in advanced electronic and photonic devices (Wang et al., 2001).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane" ], "Reaction": [ "Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde:", "Step 1: Dissolve 2-ethoxybenzohydrazide (1.0 g, 6.0 mmol) in dry dichloromethane (20 mL) and cool the solution to 0°C.", "Step 2: Add ethyl chloroformate (0.8 mL, 9.6 mmol) dropwise to the solution with stirring.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add saturated sodium bicarbonate solution (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (1.2 g, 90%).", "Synthesis of 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: Dissolve 2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one (1.0 g, 3.3 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 g, 6.6 mmol) in dry tetrahydrofuran (20 mL) under nitrogen atmosphere.", "Step 2: Add potassium carbonate (1.5 g, 10.8 mmol) to the solution and stir at room temperature for 12 hours.", "Step 3: Filter the reaction mixture and wash the residue with ethyl acetate (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (20 mL) and brine (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a yellow solid (1.2 g, 90%).", "Coupling of intermediates to form the final product:", "Step 1: Dissolve 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.6 mmol) and 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (0.6 g, 1.8 mmol) in dry dichloromethane (20 mL) under nitrogen atmosphere.", "Step 2: Add palladium acetate (0.05 g, 0.23 mmol), triphenylphosphine (0.15 g, 0.57 mmol), and diisopropylethylamine (0.3 mL, 1.7 mmol) to the solution and stir at room temperature for 12 hours.", "Step 3: Filter the reaction mixture and wash the residue with dichloromethane (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (20 mL) and brine (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, as a yellow solid (0.8 g, 80%)." ] }

CAS RN

1207057-70-2

Product Name

2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Molecular Formula

C27H27N5O4

Molecular Weight

485.544

IUPAC Name

2-(2-butoxyphenyl)-5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H27N5O4/c1-3-5-16-35-23-12-8-6-10-19(23)21-17-22-27(33)31(14-15-32(22)29-21)18-25-28-26(30-36-25)20-11-7-9-13-24(20)34-4-2/h6-15,17H,3-5,16,18H2,1-2H3

InChI Key

JIHWPGSOFATVKB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OCC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.